molecular formula C18H20ClN5O3 B2368502 9-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 873076-74-5

9-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2368502
CAS No.: 873076-74-5
M. Wt: 389.84
InChI Key: DZMUDVZWZDRHKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of IM25300 involves several steps. One common approach is the reaction of methyl vinyl ether with 4-bromonitrobenzene to yield this compound . Further details on the synthetic pathway and optimization strategies would require a thorough review of relevant literature.


Physical and Chemical Properties Analysis

  • Melting Point : IM25300 exhibits a melting point range of 42-45°C .

Scientific Research Applications

Tautomerism and Molecular Interaction Studies

A study examined the tautomeric equilibria of purine and pyrimidine bases, focusing on how molecular interactions and the environment influence these equilibria. The research delved into the interaction energy between molecules like 2-oxo-5-chloro-pyrimidine and its analogs, demonstrating the impact of these interactions on the stability of tautomeric forms. This study is significant for understanding the behavior of compounds like 9-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, especially in different environmental conditions (Person et al., 1989).

Synthesis and Application in Medicinal Chemistry

A comprehensive review focused on the synthesis and pharmaceutical significance of pyrano[2,3-d]pyrimidine scaffolds, highlighting their broad applicability and bioavailability. The review covers synthetic pathways and the utilization of hybrid catalysts for developing pyrimidine derivatives, providing valuable insights into the chemical manipulation and potential applications of compounds like this compound in medicinal chemistry (Parmar et al., 2023).

Purine-Utilizing Enzyme Inhibitors

Research on purine-utilizing enzymes (PUEs) and heterocyclics as PUE inhibitors highlighted the importance of these compounds in managing diseases like malaria, cancer, and autoimmune disorders. The study emphasized the structural mimicking of existing compounds and the introduction of small structural changes without altering the basic pharmacophore, providing a framework that could be applicable to the design and development of compounds like this compound (Chauhan & Kumar, 2015).

Optoelectronic Material Development

A study on functionalized quinazolines and pyrimidines for optoelectronic materials explored the incorporation of these compounds into π-extended conjugated systems. The research highlighted the importance of these derivatives in creating novel materials for organic light-emitting diodes, photoelectric conversion elements, and other optoelectronic applications. This information is pertinent to understanding the potential applications of this compound in the field of material science and optoelectronics (Lipunova et al., 2018).

Properties

IUPAC Name

9-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O3/c1-21-15-14(16(25)24(18(21)26)10-11-27-2)23-9-3-8-22(17(23)20-15)13-6-4-12(19)5-7-13/h4-7H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMUDVZWZDRHKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCOC)N3CCCN(C3=N2)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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